molecular formula C18H20N2O7 B4882785 diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate CAS No. 374084-32-9

diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate

Cat. No. B4882785
CAS RN: 374084-32-9
M. Wt: 376.4 g/mol
InChI Key: ACCUIUHVTLUNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate is a synthetic compound that belongs to the pyran family. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Supramolecular Assemblies Analysis

Researchers Chowhan et al. (2020) conducted a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, using Density Functional Theory (DFT) calculations. This study analyzed interesting supramolecular assemblies formed in the solid state of these compounds. The focus was on unconventional π–hole interactions involving the double bonds of the six-membered rings, significantly polarized due to special substitution with electron withdrawing and donating groups (Chowhan, Gupta, Sharma, & Frontera, 2020).

Structural Analysis

V. Nesterov and E. A. Viltchinskaia (2001) investigated the structures of similar pyran compounds, emphasizing their heterocyclic rings adopting boat conformations and the dihedral angles between the phenyl rings and nitro groups. Their study provided insights into the molecular geometry of these compounds, contributing to understanding their chemical behavior and potential applications (Nesterov & Viltchinskaia, 2001).

Synthesis Methodology

A. Zonouzi, D. Kazemi, and M. Nezamabadi (2006) reported an efficient one-pot synthesis method for 2-amino-4H-pyrans, an important group of compounds with various applications. This synthesis methodology contributes to the broader understanding and potential exploitation of pyran derivatives in scientific research (Zonouzi, Kazemi, & Nezamabadi, 2006).

Ultrasound Irradiation in Synthesis

The study by Chengliang Ni et al. (2010) on the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates under ultrasound irradiation highlighted the advantages of this method, such as shorter reaction times and high product yield. This research opens avenues for exploring ultrasound irradiation as a novel approach in synthesizing pyran derivatives (Ni, Song, Yan, Song, & Zhong, 2010).

Corrosion Mitigation

J. Saranya et al. (2020) synthesized and characterized pyran derivatives for studying the corrosion mitigation of mild steel in acidic solutions. Their research indicated that these compounds act as mixed-type inhibitors, offering potential applications in the field of corrosion science (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

properties

IUPAC Name

diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c1-4-25-17(21)13-10(3)27-16(19)15(18(22)26-5-2)14(13)11-8-6-7-9-12(11)20(23)24/h6-9,14H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUIUHVTLUNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148495
Record name 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate

CAS RN

374084-32-9
Record name 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374084-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Reactant of Route 3
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Reactant of Route 4
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Reactant of Route 5
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Reactant of Route 6
diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.